molecular formula C9H11NO3 B1333990 Benzaldehyde, 2,6-dimethoxy-, oxime CAS No. 174966-94-0

Benzaldehyde, 2,6-dimethoxy-, oxime

Cat. No.: B1333990
CAS No.: 174966-94-0
M. Wt: 181.19 g/mol
InChI Key: PFOQWBDLQYJOHM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime typically involves the reaction of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as methanol at room temperature. The process yields a mixture of E- and Z-isomers, with the Z-isomer being predominant .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,6-dimethoxy-, oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The methoxy groups can be substituted under specific conditions to yield various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzonitrile or benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2,6-dimethoxy-, oxime has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzaldehyde
  • 3,5-Dimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde
  • 2,3-Dimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde

Comparison: Benzaldehyde, 2,6-dimethoxy-, oxime is unique due to the specific positioning of the methoxy groups and the presence of the oxime group. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other dimethoxybenzaldehyde derivatives .

Properties

IUPAC Name

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOQWBDLQYJOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373123
Record name Benzaldehyde, 2,6-dimethoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174966-94-0
Record name Benzaldehyde, 2,6-dimethoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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